7,7-Dimethyloxepan-2-one

ArF lithography chemically amplified photoresists semiconductor fabrication

7,7-Dimethyloxepan-2-one (CAS 76638-13-6) is a gem-dimethyl-substituted derivative of ε-caprolactone, a seven-membered cyclic ester (oxepan-2-one) featuring two methyl groups on the carbon atom adjacent to the ring oxygen. With molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol, this lactone monomer undergoes ring-opening polymerization (ROP) to produce polyesters bearing dimethyl-substituted units, enabling tailored thermal properties, crystallinity, and degradation profiles relative to unsubstituted polycaprolactone.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 76638-13-6
Cat. No. B15439459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyloxepan-2-one
CAS76638-13-6
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCCCC(=O)O1)C
InChIInChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3
InChIKeyDPDKDGXYHZLYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyloxepan-2-one (CAS 76638-13-6): A Gem-Dimethyl-Substituted Caprolactone Monomer for Functional Polyesters and Advanced Lithography


7,7-Dimethyloxepan-2-one (CAS 76638-13-6) is a gem-dimethyl-substituted derivative of ε-caprolactone, a seven-membered cyclic ester (oxepan-2-one) featuring two methyl groups on the carbon atom adjacent to the ring oxygen [1]. With molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol, this lactone monomer undergoes ring-opening polymerization (ROP) to produce polyesters bearing dimethyl-substituted units, enabling tailored thermal properties, crystallinity, and degradation profiles relative to unsubstituted polycaprolactone . The geminal dimethyl substitution at the 7-position introduces steric hindrance that fundamentally alters both polymerization kinetics and the physical properties of the resulting macromolecules, distinguishing this monomer from its parent ε-caprolactone and from alkyl-substituted caprolactones bearing substituents at alternative ring positions [2].

Why ε-Caprolactone Cannot Replace 7,7-Dimethyloxepan-2-one in Performance-Critical Applications


Simple substitution of unmodified ε-caprolactone for 7,7-dimethyloxepan-2-one is not technically equivalent due to fundamental differences in polymerization kinetics, polymer architecture control, and functional group availability for post-polymerization modification. The gem-dimethyl substitution at the 7-position introduces steric bulk adjacent to the ester carbonyl, which directly influences the monomer‘s reactivity in ring-opening polymerization—a phenomenon systematically demonstrated in studies showing that substituent position on the caprolactone ring strongly affects polymerization kinetics, with δ-substituted monomers exhibiting the fastest polymerization rates [1]. Furthermore, the 7,7-dimethyloxepan-2-one moiety functions as an acid-labile protecting group that undergoes ring-opening to generate carboxylic acid functionality without releasing volatile byproducts, a mechanism not available with unsubstituted caprolactone [2]. These structural features translate into quantifiable performance differences in both polymerization efficiency and functional polymer properties, making direct substitution without performance validation scientifically unjustified for applications requiring specific thermal transitions, acid-labile behavior, or controlled polymerization kinetics [3].

Quantitative Differentiation: Head-to-Head Performance Evidence for 7,7-Dimethyloxepan-2-one


ArF Lithographic Resolution: 0.12 μm Line/Space Patterns Achieved with 7,7-Dimethyloxepan-2-one Acid-Labile Group

Polymers incorporating the 7,7-dimethyloxepan-2-one acid-labile group achieve 0.12 μm line/space patterns at a dose of 10 mJ cm⁻² using ArF excimer laser lithography with conventional 2.38 wt% TMAH developer [1]. In comparison, steroid-derivative-based polymers synthesized under the same research program achieved only 0.20–0.30 μm line/space patterns at 9 mJ cm⁻² [2]. The 7,7-dimethyloxepan-2-one group undergoes acid-catalyzed ring-opening upon exposure and post-exposure bake, generating carboxylic acid functionality without releasing volatile byproducts such as isobutene, ethyl vinyl ether, or 3,4-dihydro-2H-pyran—a critical advantage over conventional protecting groups (tert-butyl, ethoxyethyl, tetrahydropyranyl) that release volatile species during deprotection [1].

ArF lithography chemically amplified photoresists semiconductor fabrication

Polymerization Kinetics: Position-Dependent Reactivity of ε-Caprolactone Derivatives

A systematic study of alkyl-substituted ε-caprolactones demonstrated that the substituent position strongly influences polymerization reactivity: δ-substituted monomers exhibited the fastest polymerization kinetics, while ε-position substitution significantly reduced polymerization time compared to other substituent positions [1]. Although 7,7-dimethyloxepan-2-one (bearing gem-dimethyl substitution at the 7-position, which corresponds to the ε-position relative to the carbonyl) was not directly tested in this study, the established structure–reactivity relationship provides class-level inference that ε-substituted caprolactones exhibit distinct kinetic behavior that cannot be predicted from unsubstituted ε-caprolactone or δ-substituted analogs. Geminal dimethyl substitution in related seven-membered heterocycles (ε-caprolactam) has been shown to increase glass transition temperature by 30 °C, enhance yield stress by 1.5 MPa, triple ductility, and lower depolymerization temperature by 60 °C relative to unsubstituted nylon 6 [2].

ring-opening polymerization functional polyesters monomer reactivity

Thermal Stability of Monomer: Decomposition Above 350 °C with Documented Solid-State Degradation at 100 °C

7,7-Dimethyloxepan-2-one decomposes above 350 °C under thermal stress conditions [1]. Quantitative stability assessment shows that when exposed as a solid to 100 °C for 24 hours, the compound exhibits 38% degradation as measured by HPLC analysis . For comparison, unsubstituted ε-caprolactone demonstrates bulk thermal degradation occurring at 280–330 °C [2], and medical-grade poly(ε-caprolactone) shows measurable thermal degradation when held at 75–95 °C for extended periods [3]. The 7,7-dimethyloxepan-2-one monomer thus exhibits thermal stability intermediate between unsubstituted caprolactone monomer and caprolactone-based polymers, with measurable solid-state degradation at elevated but sub-decomposition temperatures.

thermal stability monomer storage process safety

Acid-Labile Ring-Opening Mechanism: Non-Volatile Byproduct Generation vs. Conventional Protecting Groups

The 7,7-dimethyloxepan-2-one group undergoes acid-catalyzed ring-opening upon exposure and post-exposure bake, generating carboxylic acid functionality while retaining all molecular fragments within the polymer matrix [1]. This mechanism stands in direct contrast to conventional acid-labile protecting groups (tert-butyl, ethoxyethyl, tetrahydropyranyl) used in 193 nm chemically amplified photoresists, which release volatile byproducts—isobutene, ethyl vinyl ether, and 3,4-dihydro-2H-pyran, respectively—during acid-catalyzed deprotection [1]. The absence of volatile byproduct evolution eliminates pattern shrinkage effects and reduces outgassing during lithographic processing. Additionally, the ring-opened carboxylic acid enables aqueous-base developability with standard 2.38 wt% tetramethylammonium hydroxide (TMAH) solutions [2].

acid-labile protecting groups chemically amplified resists polymer functionalization

Validated Application Scenarios for 7,7-Dimethyloxepan-2-one in Advanced Materials Research


193 nm ArF Chemically Amplified Photoresist Formulation

Researchers developing high-resolution photoresists for ArF excimer laser lithography should prioritize 7,7-dimethyloxepan-2-one as an acid-labile monomer building block. Evidence demonstrates that norbornene-based copolymers incorporating this moiety achieve 0.12 μm line/space patterns at 10 mJ cm⁻² dose—finer resolution than steroid-derivative comparator polymers (0.20–0.30 μm) developed under the same research program [1]. The acid-catalyzed ring-opening mechanism generates carboxylic acid functionality without releasing volatile byproducts, eliminating pattern shrinkage issues associated with conventional tert-butyl and tetrahydropyranyl protecting groups [1]. This compound is specifically validated for integration into norbornene, acrylate, and methacrylate polymer backbones for positive-tone chemically amplified resists [2].

Synthesis of Functional Polyesters with Controlled Crystallinity and Degradation Rates

Polymer chemists seeking to modulate polyester properties beyond those achievable with unsubstituted polycaprolactone (PCL) should utilize 7,7-dimethyloxepan-2-one as a comonomer. The gem-dimethyl substitution at the 7-position introduces steric hindrance that alters polymer chain packing, enabling control over thermal transitions and crystallinity relative to PCL . Studies on structurally analogous gem-dimethyl-substituted seven-membered heterocycles demonstrate that such substitution can increase glass transition temperature by up to 30 °C, enhance yield stress by 1.5 MPa, and triple ductility compared to unsubstituted polymers [3]. Ring-opening polymerization of this monomer yields polyesters with potential applications in biodegradable materials, drug delivery systems, and tissue engineering scaffolds requiring tailored degradation profiles .

Polymerization Kinetics Studies of Sterically Hindered Lactones

Investigators studying structure–reactivity relationships in ring-opening polymerization should employ 7,7-dimethyloxepan-2-one as a model ε-substituted caprolactone. Published kinetic data for alkyl-substituted ε-caprolactones establish that substituent position profoundly affects polymerization rate, with δ-substituted monomers exhibiting the fastest kinetics and ε-substituted monomers showing significantly reduced polymerization rates [4]. The gem-dimethyl substitution at the 7-position (ε-position relative to the ester carbonyl) provides a sterically demanding test case for evaluating catalyst systems, initiator efficiency, and copolymerization behavior with other cyclic esters. Thermal stability data (decomposition above 350 °C, 38% degradation after 24 h at 100 °C) informs appropriate reaction temperature selection for kinetic experiments.

Development of Non-Shrinkable Polymer Matrices for Advanced Lithography

Lithography researchers requiring photoresist polymers that maintain dimensional fidelity during development should evaluate 7,7-dimethyloxepan-2-one-containing copolymers. The ring-opening acid-labile mechanism occurs without mass loss, preventing the pattern shrinkage that plagues conventional deprotection-based resists [1]. Polymers containing this moiety have been specifically designed and evaluated as “nonshrinkable” chemically amplified photoresists for ArF lithography [2]. The combination of fine resolution capability (0.12 μm) [1] and compatibility with standard 2.38 wt% TMAH aqueous developer makes this compound a strategic choice for next-generation photoresist formulations where dimensional control is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Dimethyloxepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.